REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[CH2:4][NH:5][C:6](=[O:19])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH:16]=[CH2:17])=[C:10]([Cl:18])[CH:9]=1.[OH-].[Na+].Cl>CC(C)=O>[CH2:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][C:6]([NH:5][CH2:4][C:3]([OH:20])=[O:2])=[O:19])=[CH:9][C:10]=1[Cl:18])[CH:16]=[CH2:17] |f:1.2|
|
Name
|
4-Allyloxy-3-chloro-phenylacetyl-glycine methyl ester
|
Quantity
|
0.594 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(CC1=CC(=C(C=C1)OCC=C)Cl)=O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the solution had been cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
quickly extracted with ethyl acetate (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (anhydrous sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=C(C=C1)CC(=O)NCC(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |